2-Nitropyridin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of 2-nitropyridin-4-ol and related nitropyridine derivatives typically involves nitration reactions, where nitro groups are introduced into the pyridine ring. Techniques vary based on the starting materials and the specific nitropyridine derivatives being targeted. For instance, one approach might start with a substituted pyridine undergoing direct nitration, while others may involve more complex multi-step syntheses where the nitro and hydroxyl groups are introduced sequentially or via different intermediates. The choice of method depends on factors such as the desired substitution pattern, yield, and purity of the final product.
Molecular Structure Analysis
The molecular structure of 2-nitropyridin-4-ol has been determined through various spectroscopic and crystallographic techniques. These studies reveal details about bond lengths, angles, and the overall geometry of the molecule. The presence of the nitro and hydroxyl groups significantly influences the electronic structure of the pyridine ring, affecting properties such as acidity, reactivity, and the potential for hydrogen bonding. Structural analyses also shed light on the conformational preferences of the molecule and how these might influence its interactions with other chemical entities.
Chemical Reactions and Properties
2-Nitropyridin-4-ol participates in a variety of chemical reactions, reflecting its versatile reactivity. It can act as a nucleophile, due to the lone pair of electrons on the nitrogen atom, or as an electrophile, particularly at the nitro group. This duality allows it to engage in reactions such as substitution, addition, and coupling reactions, making it a valuable building block in organic synthesis. The presence of the hydroxyl group also opens pathways for further functionalization, such as esterification or etherification.
Physical Properties Analysis
The physical properties of 2-nitropyridin-4-ol, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties are influenced by the molecule's structure, particularly the intermolecular forces that it can engage in, such as hydrogen bonding, due to the hydroxyl group, and dipole-dipole interactions, due to the nitro group.
Chemical Properties Analysis
The chemical properties of 2-nitropyridin-4-ol are defined by its reactivity patterns, stability under various conditions, and the types of chemical transformations it can undergo. The electron-withdrawing nature of the nitro group, coupled with the electron-donating effects of the hydroxyl group, affects the electron density distribution across the molecule, influencing its reactivity towards acids, bases, reducing agents, and other reagents.
References (Sources)
Bryndal, I., Kucharska, E., Sąsiadek, W., Wandas, M., Lis, T., Lorenc, J., & Hanuza, J. (2012). Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy, 96, 952-62. Read more.
Fallahpour, R., Neuburger, M., & Zehnder, M. (1999). Homoleptic and heteroleptic iron(II) and ruthenium(II) complexes of novel 4′-nitro-2,2′:6′,2″-terpyridines and 4′-amino-2,2′:6′,2″-terpyridines. New Journal of Chemistry, 23, 53-61. Read more.
Oszust, J., Talik, Z., Pietraszko, A., Marchewka, M., & Baran, J. (1997). Structural and vibrational investigation of 2-amino-4-nitropyridine crystal. Journal of Molecular Structure, 415, 53-63. Read more.
Scientific Research Applications
Electrochemical Reduction
The electrochemical reduction of 4-nitropyridine, closely related to 2-nitropyridin-4-ol, has been studied in aqueous mediums. This reduction involves multiple steps, including the transformation of the nitro compound to dihydroxylamine, dehydration to form nitroso compound, and further reduction to hydroxylamine. This process is significant for understanding the electrochemical properties of aromatic nitro compounds, including 2-nitropyridin-4-ol (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Structural and Vibrational Analysis
Studies involving structural and vibrational analysis of compounds similar to 2-nitropyridin-4-ol, such as 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine, provide insights into molecular stability, bond strength, and electronic properties. Such analyses, using techniques like infrared absorption and Raman spectroscopy, are crucial for understanding the physical and chemical characteristics of nitropyridine derivatives (Balachandran, Lakshmi, & Janaki, 2012).
Fluorescent Probes Development
2-Aminoethylpyridine-based fluorescent compounds, which could be structurally related to 2-nitropyridin-4-ol, have been synthesized for the detection of metal ions like Fe3+ and Hg2+ in aqueous media. These compounds' interaction with metal ions and their sensitivity and selectivity in detection make them useful in practical applications like water quality testing and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Continuous Flow Synthesis
4-Nitropyridine, which is structurally similar to 2-nitropyridin-4-ol, has been prepared using a two-step continuous flow synthesis. This methodology is essential for producing intermediates in medicinal products efficiently and safely, minimizing the risks associated with highly energetic and potentially explosive nitration products (Wan, Fang, Yang, Liu, Gu, & Guo, 2015).
Crystal Structure Investigation
Investigating the crystal structure of nitropyridine derivatives, like 2-amino-4-nitropyridine, provides valuable information about the molecular arrangements and interactions within the crystal lattice. These insights are crucial for understanding the material's properties and potential applications in various fields, such as pharmaceuticals and material science (Oszust, Talik, Pietraszko, Marchewka, & Baran, 1997).
Safety And Hazards
properties
IUPAC Name |
2-nitro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUZNXKDOUPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376509 | |
Record name | 2-Nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitropyridin-4-ol | |
CAS RN |
101654-28-8 | |
Record name | 2-Nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-4-pyridinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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